2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a triazolo-triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the triazolo-triazine core, followed by the introduction of the tert-butyl and ethoxyphenyl groups. Common reagents used in these reactions include various amines, thiols, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency. Solvent recovery and recycling processes would also be implemented to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxyphenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure and potential biological activity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazolo-triazine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: This compound shares a similar triazolo-triazine core but differs in its functional groups and overall structure.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazolo core but have different substituents and applications.
Uniqueness
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N6O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H22N6O3S/c1-5-27-12-9-7-6-8-11(12)19-13(25)10-28-17-22-21-16-20-15(26)14(18(2,3)4)23-24(16)17/h6-9H,5,10H2,1-4H3,(H,19,25)(H,20,21,26) |
InChI Key |
QYOOBRZMPVNSMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C |
Origin of Product |
United States |
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